
1-(チオフェン-2-イル)シクロプロパンカルボニトリル
概要
説明
1-(Thiophen-2-yl)cyclopropanecarbonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by the presence of a thiophene ring attached to a cyclopropane ring, which is further bonded to a carbonitrile group.
科学的研究の応用
1-(Thiophen-2-yl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile typically involves the cyclopropanation of thiophene derivatives followed by the introduction of a carbonitrile group. One common method includes the reaction of thiophene with a cyclopropane derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
化学反応の分析
1-(Thiophen-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
作用機序
The mechanism of action of 1-(Thiophen-2-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
1-(Thiophen-2-yl)cyclopropanecarbonitrile can be compared with other similar compounds such as:
1-(Furan-2-yl)cyclopropanecarbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
1-(Pyridin-2-yl)cyclopropanecarbonitrile: Contains a pyridine ring, offering different electronic properties.
1-(Benzofuran-2-yl)cyclopropanecarbonitrile: Features a benzofuran ring, providing additional aromaticity. The uniqueness of 1-(Thiophen-2-yl)cyclopropanecarbonitrile lies in its thiophene ring, which imparts distinct electronic and steric properties compared to its analogs.
特性
IUPAC Name |
1-thiophen-2-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAGSPFIYMVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
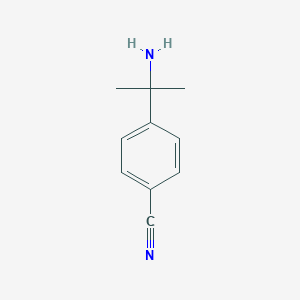
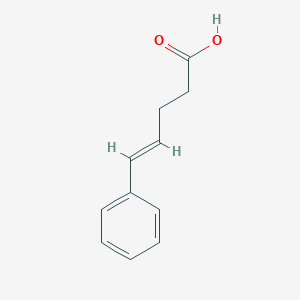
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
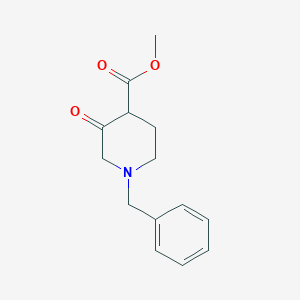
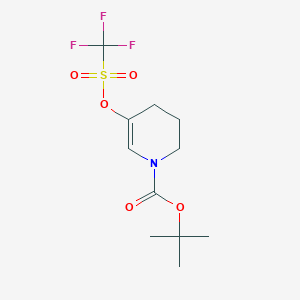
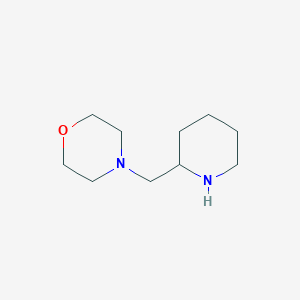
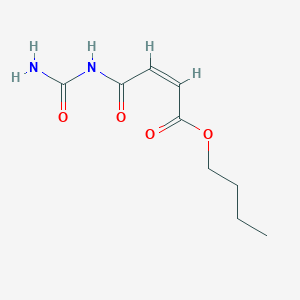

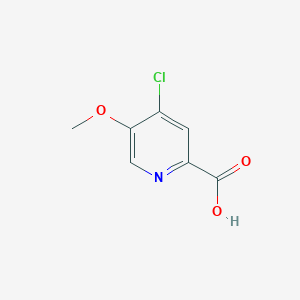

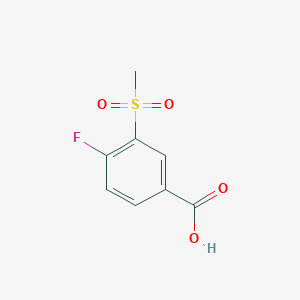
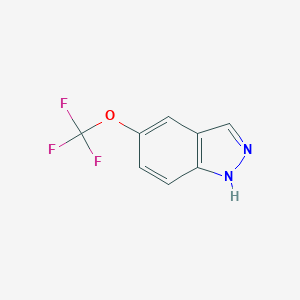
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
